molecular formula C10H8ClNO2S B13035829 Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate

Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate

Cat. No.: B13035829
M. Wt: 241.69 g/mol
InChI Key: JQAIRSRFTBYVEN-UHFFFAOYSA-N
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Description

. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate typically involves the reaction of 4-chloro-3-methylthiophene with a suitable pyridine derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired products are formed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes and exerting its effects . The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate include:

    Thieno[2,3-b]pyridines: Known for their pharmacological and biological utility, including anticancer, antifungal, and anti-inflammatory activities.

    Thieno[2,3-c]pyridine derivatives: Used as kinase inhibitors and in drug discovery programs.

Uniqueness

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-5-4-15-8-6(10(13)14-2)3-12-9(11)7(5)8/h3-4H,1-2H3

InChI Key

JQAIRSRFTBYVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=NC=C2C(=O)OC)Cl

Origin of Product

United States

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